5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a pyridine moiety, and an acetylphenoxy group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the pyridine moiety, and the attachment of the acetylphenoxy group. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Acetylphenoxy Group: This can be done through esterification or etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for 5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares structural similarities with the pyridine moiety.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features an oxazole ring similar to the target compound.
Uniqueness
What sets 5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-(1-pyridin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(11-17-5-3-4-10-22-17)23-21(26)20-12-19(28-24-20)13-27-18-8-6-16(7-9-18)15(2)25/h3-10,12,14H,11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCINXRVEIALQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)NC(=O)C2=NOC(=C2)COC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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